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Compound of Interest

Compound Name: 2,7-Diethyl-1-benzothiophene

L Get Quote

Cat. No.: B100886

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Diethyl-1-
benzothiophene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and estimated physical
and chemical properties of 2,7-Diethyl-1-benzothiophene. Due to the limited availability of
direct experimental data for this specific molecule, this guide combines information on the core
benzothiophene structure, data from closely related analogs, and established experimental
methodologies for synthesis and characterization.

~hemical Ident

Identifier Value

IUPAC Name 2,7-Diethyl-1-benzothiophene

Molecular Formula C12H14S
Molecular Weight 190.31 g/mol
CAS Number Not available

Canonical SMILES

CCC1=CC=CC2=C1SC(=C2)CC

InChl Key

(Predicted)
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Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of 2,7-
Diethyl-1-benzothiophene. Data for the parent compound, benzothiophene, and a close
structural analog, 2,7-dimethyl-1-benzothiophene, are provided for comparison.

2,7-Diethyl-1- .
. 2,7-Dimethyl-1- .
Property benzothiophene . Benzothiophene
. benzothiophene
(Estimated)

Liquid at room

Melting Point Not available 28-32 °C[1]
temperature

Boiling Point >222°C Not available 221-222 °C[1]

Density ~1.05 g/cm?3 Not available 1.149 g/mL at 25 °C[2]
Colorless to pale ] ] ]

Appearance o Not available White solid[1]
yellow liquid

) Insoluble in water;
Insoluble in water; )
Soluble in alcohol,

Solubility Soluble in organic Not available
ether, acetone,
solvents
benzene[1]
logP (o/w) >3.1 Not available 3.1]3]

Note: The properties for 2,7-Diethyl-1-benzothiophene are estimated based on the known
values for benzothiophene and the expected influence of the two ethyl groups. The ethyl
groups increase the molecular weight and nonpolar surface area, which is expected to result in
a higher boiling point and octanol-water partition coefficient (logP) compared to the parent
compound.

Chemical Synthesis

While a specific synthesis protocol for 2,7-Diethyl-1-benzothiophene is not readily available in
the literature, several general methods for the synthesis of substituted benzothiophenes can be
adapted. A common and versatile approach is the palladium-catalyzed cross-coupling reaction.
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General Synthetic Approach: Suzuki Cross-Coupling

A plausible synthetic route could involve the Suzuki cross-coupling of a di-halogenated
benzothiophene core with an appropriate ethylating agent.

General Synthetic Workflow for 2,7-Disubstituted Benzothiophenes

G,7—Dibromo-1-benzothiophena [Ethylboronic acid or equivaleng

Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., Na2CO3)
iSuzuki Coupling
[2,7—Diethyl—1—benzothiophena

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,7-diethyl-1-benzothiophene.

Experimental Protocol: Synthesis of 2,7-
disubstituted[4]benzothieno[3,2-b][4]benzothiophene via
Suzuki Coupling

The following protocol for a related compound illustrates the general methodology.[4]

e Reaction Setup: In a two-neck round-bottom flask, combine 2,7-dibromo[5]benzothieno[3,2-
b][5]benzothiophene (1.0 mmol), the corresponding boronic acid pinacol ester (2.2 mmol),
and a palladium catalyst such as Pd(PPhs)4 (0.05 mmol).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
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» Solvent and Reagent Addition: Add toluene (e.g., 15 mL), ethanol (e.g., 2 mL), anda 2 M
agueous solution of sodium carbonate (2 mL) via syringe.

e Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for the required time (typically 6-24
hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g.,
ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocols for Property Determination
Melting and Boiling Point Determination

e Melting Point: For solid compounds, the melting point can be determined by packing a small
amount of the substance into a capillary tube and heating it in a melting point apparatus. The
temperature range from the appearance of the first liquid droplet to the complete melting of
the solid is recorded.[6]

» Boiling Point: The boiling point of a liquid can be determined by simple distillation. The
temperature at which the liquid actively boils and the vapor temperature remains constant is
recorded as the boiling point.[7]

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is a common technique for determining the octanol-water partition
coefficient.[5][8]

o Preparation: Prepare a solution of the compound in either water-saturated octanol or
octanol-saturated water.

o Equilibration: Mix a known volume of the prepared solution with a known volume of the other
phase (octanol or water) in a separatory funnel or vial. Shake the mixture for a sufficient time
to allow for equilibrium to be reached.
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e Phase Separation: Allow the two phases to separate completely. Centrifugation can be used
to aid separation.

e Analysis: Determine the concentration of the compound in each phase using a suitable
analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography
(HPLC), or gas chromatography (GC).

» Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in
the octanol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of the Kow.

Spectroscopic Data

While specific spectra for 2,7-Diethyl-1-benzothiophene are not available, the following are
expected characteristic features based on the analysis of related benzothiophene derivatives.

e 'HNMR:
o Aromatic protons on the benzothiophene ring system.
o A quartet and a triplet for each of the two ethyl groups.
e 13C NMR:
o Signals corresponding to the aromatic carbons of the benzothiophene core.
o Signals for the methylene and methyl carbons of the two ethyl groups.
e Mass Spectrometry:

o A molecular ion peak corresponding to the molecular weight of the compound (190.31
g/mol).

o Characteristic fragmentation patterns, likely involving the loss of ethyl and methyl groups.

Potential Applications in Drug Development
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The benzothiophene scaffold is a key structural motif in a number of pharmaceutical agents.[9]
Its derivatives have shown a wide range of biological activities, including but not limited to:

» Selective estrogen receptor modulators (SERMS) (e.g., Raloxifene)
» Antifungal agents (e.g., Sertaconazole)
e 5-Lipoxygenase inhibitors (e.g., Zileuton)

The introduction of ethyl groups at the 2 and 7 positions of the benzothiophene core in 2,7-
Diethyl-1-benzothiophene would increase its lipophilicity, which could influence its
pharmacokinetic and pharmacodynamic properties. Further research is required to explore the
specific biological activities of this compound.

Relationship of Benzothiophene Core to Drug Discovery

Benzothiophene Core

Chemical Modification
(e.g., addition of ethyl groups)

.

[Altered Physicochemical Properties}

(e.g., Lipophilicity, Solubility)

;

[Modified Biological Activity)
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Caption: Logical flow from the core chemical structure to potential drug candidates.

This guide serves as a foundational resource for researchers interested in 2,7-Diethyl-1-
benzothiophene. As more experimental data becomes available, this document will be
updated to provide a more complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. books.rsc.org [books.rsc.org]

e 2. chembk.com [chembk.com]

e 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 4. mdpi.com [mdpi.com]

¢ 5. Octanol-Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. chem.ucalgary.ca [chem.ucalgary.ca]

e 7. m.youtube.com [m.youtube.com]

o 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
e 9. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Physical and chemical properties of 2,7-Diethyl-1-
benzothiophene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100886#physical-and-chemical-properties-of-2-7-
diethyl-1-benzothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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